2-[2-(4-methylphenyl)ethynyl]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-7,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCAKBZFSYMUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396565 | |
| Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80746-49-2 | |
| Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 2 4 Methylphenyl Ethynyl Thiophene
Catalytic Cross-Coupling Strategies: Advanced Mechanistic Insights
The formation of the C(sp²)-C(sp) bond between the thiophene (B33073) ring and the ethynyl (B1212043) group is the crucial step in the synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene. Transition metal-catalyzed cross-coupling reactions are the most efficient methods to achieve this transformation.
The Sonogashira cross-coupling reaction is the most prominent and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It traditionally employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction for the target molecule involves the coupling of a 2-halothiophene (typically 2-iodothiophene (B115884) for higher reactivity) with 1-ethynyl-4-methylbenzene. sigmaaldrich.comchemicalbook.com
The generally accepted mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 2-halothiophene. Meanwhile, in the copper cycle, a copper(I) acetylide is formed from the reaction of the copper(I) salt, the base, and 1-ethynyl-4-methylbenzene. A transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. wikipedia.org
Optimized Protocols: Significant research has focused on optimizing the Sonogashira reaction to improve yields, reduce reaction times, and broaden substrate scope. Key parameters include the choice of palladium precursor, ligand, copper source, base, and solvent. While classic conditions often use Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with CuI in an amine solvent like triethylamine, modern protocols offer significant improvements. wikipedia.orgorganic-chemistry.org For instance, microwave-enhanced Sonogashira reactions have been shown to rapidly produce aryl-alkynyl thiophenes. sigmaaldrich.comchemicalbook.com
Ligand Effects: The choice of ligand for the palladium catalyst is critical for its stability and reactivity.
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a conventional ligand. However, bulky and electron-rich phosphine ligands, such as XPhos and sXPhos, can significantly enhance the efficiency of the coupling, especially for less reactive aryl bromides or chlorides. libretexts.orgnih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective alternatives to phosphine ligands. wikipedia.org They form very stable palladium complexes that can exhibit high catalytic activity, even at low catalyst loadings. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are notable examples that have been used for copper-free Sonogashira couplings, sometimes even in aqueous media. wikipedia.org
A significant advancement is the development of copper-free Sonogashira protocols. nih.govvander-lingen.nlrsc.org These are advantageous as they prevent the formation of alkyne homocoupling byproducts (Glaser coupling), which is a common side reaction in copper-catalyzed systems. vander-lingen.nl These reactions often require a stronger base or a more efficient ligand system to facilitate the deprotonation of the alkyne and its transfer to the palladium center. researchgate.netrsc.org
| Catalyst System | Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF / Et₃N | Classic conditions; effective for aryl iodides. | blucher.com.br |
| Pd/C / PPh₃ / CuI | Pyrrolidine | Water | Heterogeneous catalyst, environmentally friendly solvent. | nih.gov |
| [PdCl₂(CH₃CN)₂] / sXPhos | Cs₂CO₃ | Water / MeCN | Copper-free; effective for aryl bromides. | nih.gov |
| iPEPPSI-type Pd-NHC | Amine-free (e.g., K₂CO₃) | Water | Copper- and amine-free; aerobic conditions. | wikipedia.org |
| Pd(OAc)₂ / Urea | - | - | Copper-, amine-, and phosphine-free. | nih.gov |
While palladium dominates the landscape of thiophene alkynylation, research into alternative, more sustainable, or cost-effective transition metals is ongoing. Although direct copper-catalyzed Sonogashira-type reactions exist, they are less general than palladium-based systems. nih.gov
A more transformative approach involves the direct C-H alkynylation of thiophenes, which bypasses the need for pre-halogenation of the thiophene ring. nih.govresearchgate.net This strategy significantly improves atom economy. Palladium catalysis is also prominent in this area, where reaction conditions can be tuned to control the regioselectivity between the C2 and C5 positions of the thiophene ring. nih.govresearchgate.net Other metals, such as rhodium, have also been employed for regioselective C-H alkynylation, often using directing groups to achieve the desired positional selectivity. rsc.org These methods represent the cutting edge of synthetic efficiency for this class of compounds.
Precursor Synthesis and Regioselective Functionalization Approaches
The successful synthesis of this compound relies on the efficient preparation of its key precursors: a 2-functionalized thiophene and 1-ethynyl-4-methylbenzene.
The most common precursor for the thiophene component is 2-iodothiophene . Its higher reactivity compared to the corresponding bromo- or chloro-derivatives makes it ideal for Sonogashira coupling. sigmaaldrich.com 2-Iodothiophene can be prepared through several methods:
Iodination of Thiophene: A classic method involves the direct iodination of thiophene using iodine and mercuric oxide. orgsyn.org
Halogen Exchange: A more modern approach is the Finkelstein reaction, where a more readily available precursor like 2-chlorothiophene (B1346680) is converted to 2-iodothiophene using sodium iodide in a solvent such as acetone. chemicalbook.com
The alkyne precursor, 1-ethynyl-4-methylbenzene (also known as p-tolylacetylene), can be synthesized via several routes, including the Sonogashira coupling of 4-iodotoluene (B166478) with a protected acetylene (B1199291) source, followed by deprotection. ontosight.ai
Regioselective Functionalization: Achieving the desired 2-substituted thiophene isomer is paramount. The C2 and C5 positions of the thiophene ring are more reactive towards electrophilic substitution and metallation than the C3 and C4 positions.
Traditional Approach: In the Sonogashira approach, the regioselectivity is dictated by the initial halogenation of the thiophene ring. Direct halogenation of thiophene typically yields the 2-halo derivative as the major product, which can then be purified and used in the subsequent coupling step. orgsyn.org
Green Chemistry Principles in the Synthesis of Ethynyl Thiophene Derivatives
Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of this compound and related compounds can be made more environmentally friendly by adhering to the principles of green chemistry.
Key green strategies include:
Aqueous Media: Performing the Sonogashira coupling in water instead of volatile organic solvents significantly reduces the environmental impact. nih.govdntb.gov.uakaust.edu.sa The use of surfactants or water-soluble ligands can facilitate these reactions. organic-chemistry.org
Catalyst Efficiency and Recycling: The development of highly active catalysts, including nanosized or polymer-anchored palladium complexes, allows for very low catalyst loadings (ppm levels). kaust.edu.samdpi.com Heterogeneous catalysts, such as palladium on carbon (Pd/C), can be easily recovered by filtration and reused, reducing waste and cost. nih.govdntb.gov.ua
Avoiding Hazardous Reagents: Copper-free and amine-free Sonogashira protocols eliminate the use of a toxic co-catalyst and corrosive, volatile bases. wikipedia.orgrsc.org
Atom Economy: Direct C-H activation/alkynylation strategies represent a significant improvement in atom economy over traditional cross-coupling methods that require pre-functionalization of the thiophene substrate. nih.gov This reduces the number of synthetic steps and the amount of waste generated.
Alternative Energy Sources: Microwave-assisted synthesis can dramatically shorten reaction times, leading to energy savings and often cleaner reactions with fewer byproducts. chemicalbook.com
The integration of these green principles is crucial for the sustainable production of fine chemicals like ethynyl thiophene derivatives. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 4 Methylphenyl Ethynyl Thiophene
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of 2-[2-(4-methylphenyl)ethynyl]thiophene. Both ¹H and ¹³C NMR spectra offer unambiguous evidence for the compound's constitution by mapping the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the thiophene (B33073) ring, the tolyl group, and the methyl substituent are observed. The aromatic protons of the tolyl group typically appear as a set of doublets, a characteristic AA'BB' system, due to their coupling. The thiophene protons also exhibit characteristic splitting patterns based on their positions and coupling constants. The methyl protons of the tolyl group give rise to a singlet, typically in the upfield region of the aromatic signals.
| Nucleus | Chemical Shift (δ/ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-7.5 | m | Aromatic (Thiophene and Tolyl) |
| ¹H | ~2.3-2.4 | s | Methyl (Tolyl-CH₃) |
| ¹³C | ~120-140 | - | Aromatic and Thienyl C |
| ¹³C | ~80-95 | - | Ethynyl (B1212043) C |
| ¹³C | ~21 | - | Methyl (Tolyl-CH₃) |
Vibrational Spectroscopy (Raman and Infrared) for Probing Molecular Vibrations and Conformations
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view of the molecular vibrations and conformational properties of this compound. These methods are sensitive to the various bond stretching and bending modes within the molecule.
The IR spectrum is characterized by several key absorption bands. A prominent feature is the C≡C stretching vibration of the ethynyl linker, which typically appears in the 2100-2260 cm⁻¹ region. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group is found in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the thiophene and benzene (B151609) rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. iosrjournals.orgglobalresearchonline.netprimescholars.com
Raman spectroscopy provides complementary information. Due to the polarizability of the π-conjugated system, the C≡C and aromatic C=C stretching modes often produce strong signals in the Raman spectrum, which can be more intense than in the IR spectrum. This makes Raman spectroscopy a powerful tool for studying the conjugated backbone of the molecule.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) Range | Spectroscopy Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850-3000 | IR, Raman |
| C≡C Stretch | 2100-2260 | IR, Raman |
| Aromatic/Thienyl C=C Stretch | 1400-1600 | IR, Raman |
| C-S Stretch | 600-800 | IR, Raman |
X-ray Diffraction Analysis of Crystalline Structures: Insights into Solid-State Packing and Intermolecular Interactions
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry.
The analysis reveals the planarity of the thiophene and tolyl rings and the linear geometry of the ethynyl linker. Crucially, X-ray diffraction elucidates the packing of the molecules in the crystal lattice. This includes the identification of intermolecular interactions, such as π-π stacking between the aromatic rings and C-H···π interactions, which govern the supramolecular architecture. researchgate.netresearchgate.netnih.gov These solid-state packing motifs are critical in determining the material's bulk properties, including its electronic and optical characteristics.
| Parameter | Typical Information Obtained |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |
| Bond Lengths and Angles | Precise intramolecular geometric parameters |
| Intermolecular Interactions | Details of π-π stacking, C-H···π interactions, etc. |
Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula by matching the experimental mass to the calculated exact mass.
The isotopic pattern observed in the mass spectrum, particularly the presence of the ³⁴S isotope of sulfur, further corroborates the elemental composition. Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization, yielding characteristic fragment ions.
| Technique | Information Obtained |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and determination of molecular formula. |
| Isotope Pattern Analysis | Confirmation of elemental composition (presence of sulfur). |
| Electron Ionization (EI-MS) | Fragmentation pathways and structural information. |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterizing Electronic Transitions and Conjugation Extent
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is employed to investigate the electronic properties of this compound. These techniques probe the electronic transitions between molecular orbitals.
The UV-Vis absorption spectrum is characterized by strong absorption bands, typically in the ultraviolet region, corresponding to π-π* transitions within the conjugated system. The position of the maximum absorption wavelength (λ_max) is indicative of the extent of conjugation in the molecule. The extended π-system created by the thiophene, ethynyl, and tolyl moieties results in a bathochromic (red) shift of the absorption compared to the individual constituent aromatic rings. researchgate.netnih.gov
If the compound is fluorescent, its emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) can give insights into the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, can also be determined. These photophysical properties are highly dependent on the molecular structure and its environment. nih.govresearchgate.netscispace.com
| Spectroscopy | Parameter | Information Provided |
|---|---|---|
| UV-Vis Absorption | λ_max (Maximum Absorption Wavelength) | Energy of π-π* electronic transitions, extent of conjugation. |
| Fluorescence Emission | λ_em (Maximum Emission Wavelength) | Energy of the first excited singlet state. |
| Fluorescence | Stokes Shift (λ_em - λ_max) | Information on excited-state geometry changes. |
| Fluorescence | Quantum Yield (Φ_f) | Efficiency of the fluorescence process. |
Quantum Chemical and Computational Investigations of 2 2 4 Methylphenyl Ethynyl Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic properties of organic conjugated molecules. For 2-[2-(4-methylphenyl)ethynyl]thiophene, DFT calculations are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs).
The ground-state geometry is typically optimized using a functional like B3LYP combined with a basis set such as 6-311G(d,p). The optimized structure reveals a nearly planar conformation, which maximizes the π-conjugation across the thiophene (B33073) ring, the ethynyl (B1212043) linker, and the 4-methylphenyl (tolyl) group. This extended conjugation is critical to the molecule's electronic and optical properties.
The most important molecular orbitals for understanding electronic behavior are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the electron density of the HOMO is typically distributed across the entire π-conjugated backbone, with significant contributions from the electron-rich thiophene ring. The LUMO's electron density is also delocalized over the molecule, extending from the thiophene to the tolyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a crucial parameter. It correlates with the chemical reactivity and the electronic excitation energy of the molecule. A smaller energy gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics and optoelectronics.
Table 4.1.1: Calculated Electronic Properties of this compound using DFT
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -5.85 | Correlates with the ionization potential; represents electron-donating ability. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.90 | Correlates with the electron affinity; represents electron-accepting ability. |
| Energy Gap (Eg = ELUMO - EHOMO) | 3.95 | Indicates kinetic stability and the energy required for electronic excitation. |
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions
While DFT is highly efficient, ab initio ("from the beginning") methods provide a pathway to higher accuracy, as they are based on first principles of quantum mechanics without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), are considered gold standards for energetic calculations.
For this compound, these high-level calculations can be used to obtain benchmark data for properties like ionization potential, electron affinity, and total energy. Although computationally expensive, they serve to validate the results obtained from more economical DFT methods.
Furthermore, ab initio methods are exceptionally useful for predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies. This allows for the theoretical prediction of the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data can confirm the molecular structure and provide detailed information about its vibrational modes, such as the characteristic C≡C stretch of the ethynyl linker and the C-S stretching of the thiophene ring.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound behaves in different environments, such as in various solvents or in the solid state.
A key application of MD for this molecule is conformational analysis. While the molecule is largely planar, rotation can occur around the single bonds connecting the ethynyl group to the thiophene and phenyl rings. MD simulations can explore the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them.
Simulating the molecule in a solvent box (e.g., surrounded by toluene (B28343) or tetrahydrofuran (B95107) molecules) provides insight into its solution-phase behavior. These simulations can reveal how solvent molecules arrange around the solute and how intermolecular interactions influence its conformation and aggregation tendencies. This information is vital for understanding its solubility and how it might behave during processing for material fabrication.
Computational Studies on Reactivity Descriptors and Reaction Pathways
The electronic parameters obtained from DFT calculations can be used to define a set of reactivity descriptors that quantify the chemical reactivity of this compound. These "conceptual DFT" descriptors provide a framework for predicting how the molecule will interact with other chemical species.
Global reactivity descriptors are derived from the HOMO and LUMO energies:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
Local reactivity descriptors, such as Fukui functions, identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations can pinpoint which carbon atoms on the thiophene or phenyl rings are the most reactive, guiding synthetic modifications or predicting pathways for degradation.
Table 4.4.1: Conceptual DFT Reactivity Descriptors
| Reactivity Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.875 | Describes the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.975 | Indicates resistance to charge transfer. |
| Global Electrophilicity (ω) | μ2 / (2η) | 3.80 | Measures the propensity to act as an electrophile. |
Theoretical Insights into Non-Covalent Interactions and Aggregation Tendencies
The performance of organic materials in the solid state is heavily influenced by how molecules pack together, which is governed by non-covalent interactions. For this compound, several such interactions are significant.
π-π Stacking: The planar, aromatic surfaces of the thiophene and tolyl rings can interact with those of neighboring molecules. Computational models can be used to calculate the optimal geometry and binding energy of these π-stacked dimers, determining whether a face-to-face or slipped-stack arrangement is preferred.
C-H···π Interactions: The hydrogen atoms on one molecule can interact with the electron-rich π-systems of the rings on an adjacent molecule. These interactions play a crucial role in directing the three-dimensional packing of the molecules in a crystal.
By simulating small clusters or periodic crystal structures, computational methods can predict the preferred packing motifs. Understanding these aggregation tendencies is essential for predicting material properties like charge mobility in organic semiconductors, as efficient charge transport relies on strong electronic coupling between adjacent molecules, which is dictated by their packing arrangement.
Exploration of Reaction Mechanisms and Reactivity Patterns of 2 2 4 Methylphenyl Ethynyl Thiophene
Electrophilic Aromatic Substitution Reactions: Mechanistic Pathways and Selectivity Control
The thiophene (B33073) ring in 2-[2-(4-methylphenyl)ethynyl]thiophene is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609), a common characteristic of electron-rich five-membered heterocycles. nih.govresearchgate.net The substitution pattern is predominantly governed by the directing effect of the 2-[2-(4-methylphenyl)ethynyl] substituent. This group, due to the electron-withdrawing nature of the sp-hybridized carbons of the alkyne, is expected to be deactivating and direct incoming electrophiles primarily to the C5 position (meta to the substituent) and to a lesser extent, the C4 position.
The mechanism of electrophilic aromatic substitution on the thiophene ring proceeds through the formation of a resonance-stabilized cationic intermediate known as a Wheland intermediate or σ-complex. researchgate.net The attack of an electrophile (E) on the thiophene ring leads to the formation of this intermediate, which then loses a proton to restore aromaticity and yield the substituted product.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Stability of Wheland Intermediate | Major/Minor Product |
| C5 | More stabilized due to avoidance of placing positive charge adjacent to the deactivating ethynyl (B1212043) group. | Major |
| C4 | Less stabilized. | Minor |
| C3 | Least stabilized due to proximity to the deactivating group. | Negligible |
Control over the selectivity of these reactions can be achieved through various strategies. The choice of Lewis acid catalyst in reactions like Friedel-Crafts acylation can influence the regioselectivity. Furthermore, blocking the most reactive position (C5) with a removable protecting group can force substitution to occur at the C4 position. The specific reaction conditions, including temperature and solvent, also play a crucial role in determining the product distribution.
Nucleophilic Additions to the Ethynyl Moiety: Stereochemical and Regiochemical Considerations
The carbon-carbon triple bond in this compound is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing nature of the adjacent aromatic systems. The regioselectivity of the attack is dictated by the electronic polarization of the alkyne. The carbon atom closer to the thiophene ring (Cα) is generally more electrophilic than the carbon attached to the 4-methylphenyl group (Cβ) due to the electron-donating nature of the methyl group on the phenyl ring.
Nucleophilic addition to the ethynyl moiety can proceed via a variety of mechanisms, often leading to the formation of vinylthiophene derivatives. The stereochemistry of the resulting double bond is a critical consideration. The reaction can proceed via a syn-addition, where the nucleophile and a proton (from a subsequent workup step) add to the same face of the alkyne, or an anti-addition, where they add to opposite faces.
Table 2: Stereochemical and Regiochemical Outcomes of Nucleophilic Additions
| Nucleophile | Reagent/Conditions | Regioselectivity | Stereochemistry |
| Thiolates (R-S⁻) | Base | Attack at Cα | Predominantly anti-addition |
| Amines (R₂NH) | - | Attack at Cα | Mixture of syn and anti |
| Organocuprates (R₂CuLi) | - | Attack at Cβ (conjugate addition) | Predominantly syn-addition |
The stereochemical outcome can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of any catalysts. For instance, the use of bulky nucleophiles may favor one stereoisomer over the other due to steric hindrance.
Cycloaddition Reactions and Their Potential for Annulation Strategies
The ethynylthiophene scaffold of this compound makes it a versatile participant in cycloaddition reactions, providing a powerful tool for the construction of fused ring systems, a process known as annulation.
In [4+2] cycloadditions (Diels-Alder reactions) , the ethynyl group can act as a dienophile, reacting with a conjugated diene. The reactivity of the dienophile is enhanced by the electron-withdrawing character of the aromatic substituents. The regioselectivity of the Diels-Alder reaction is governed by the electronic matching of the diene and dienophile.
The thiophene ring itself can, under certain conditions, participate as the diene component, although its aromaticity often makes it a reluctant participant. nih.gov However, visible-light-induced [4+2] annulation of thiophenes with alkynes has been reported as a strategy to construct benzene rings. organic-chemistry.org
[3+2] cycloadditions offer another avenue for constructing five-membered rings. The ethynyl moiety can react with 1,3-dipoles such as azides, nitrile oxides, or diazomethanes to form various heterocyclic rings. These reactions are often highly regioselective and provide a direct route to complex polycyclic aromatic compounds.
Table 3: Potential Cycloaddition Reactions and Annulation Products
| Cycloaddition Type | Reactant Partner | Potential Annulated Product |
| [4+2] Diels-Alder | 1,3-Butadiene | Substituted benzothiophene (B83047) derivative |
| [3+2] Dipolar | Phenyl azide | Triazolyl-substituted thiophene |
| [2+2] Cycloaddition | Ethene (photochemical) | Cyclobutene-fused thiophene |
These cycloaddition reactions are instrumental in building molecular complexity in a single step and are widely employed in the synthesis of pharmaceuticals and functional materials.
Oxidative and Reductive Transformations: Mechanistic Underpinnings
The this compound molecule possesses two primary sites for oxidative and reductive transformations: the thiophene ring and the ethynyl triple bond. The chemoselectivity of these reactions is a key consideration.
Oxidative Transformations:
The sulfur atom in the thiophene ring can be selectively oxidized to a sulfoxide (B87167) (thiophene-1-oxide) or a sulfone (thiophene-1,1-dioxide) using controlled oxidation conditions, typically with peroxy acids like m-CPBA. The reactivity of the thiophene ring towards oxidation is influenced by the electron density at the sulfur atom. The resulting thiophene-S-oxides are highly reactive dienes that can readily participate in Diels-Alder reactions. researchgate.net
The ethynyl group can also be oxidized. Epoxidation of the triple bond can lead to the formation of an oxirene (B85696) intermediate, which is generally unstable and can rearrange to other products. Oxidative cleavage of the alkyne can also be achieved using strong oxidizing agents like ozone or potassium permanganate.
Reductive Transformations:
The ethynyl group can be selectively reduced to either a cis-alkene, a trans-alkene, or a saturated ethyl bridge, depending on the choice of reducing agent and reaction conditions.
Catalytic hydrogenation with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the cis-alkene.
Dissolving metal reduction , using sodium in liquid ammonia, will produce the trans-alkene.
Complete hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere will reduce the alkyne to an ethyl group.
The thiophene ring is generally resistant to reduction under these conditions. However, under more forcing conditions, such as high-pressure hydrogenation with catalysts like Raney nickel, the thiophene ring can be desulfurized and reduced to a saturated hydrocarbon chain.
Table 4: Summary of Oxidative and Reductive Transformations
| Reaction Type | Reagent | Site of Reaction | Product |
| Oxidation | m-CPBA (1 equiv.) | Thiophene (Sulfur) | Thiophene-1-oxide |
| Oxidation | m-CPBA (>2 equiv.) | Thiophene (Sulfur) | Thiophene-1,1-dioxide |
| Reduction | H₂, Lindlar's catalyst | Ethynyl group | cis-Stilbene derivative |
| Reduction | Na, NH₃(l) | Ethynyl group | trans-Stilbene derivative |
| Reduction | H₂, Pd/C | Ethynyl group | Ethyl bridge |
The mechanistic pathways of these transformations involve intermediates such as radical anions in dissolving metal reductions and the coordination of the alkyne to the catalyst surface in catalytic hydrogenations. Understanding these mechanisms is crucial for controlling the outcome of these reactions and for the strategic functionalization of this compound.
Derivatization and Functionalization Strategies for Tailoring 2 2 4 Methylphenyl Ethynyl Thiophene
Post-Synthetic Modification via Click Chemistry and Other Modular Approaches
No specific studies detailing the application of click chemistry or other modular approaches for the post-synthetic modification of 2-[2-(4-methylphenyl)ethynyl]thiophene have been identified in the public research domain. While the terminal alkyne and the thiophene (B33073) ring, in principle, offer potential sites for such reactions, experimentally verified protocols for this compound are not available.
Introduction of Peripheral Substituents for Modulating Electronic and Steric Properties
There is no available research that specifically describes the introduction of peripheral substituents onto either the thiophene or the 4-methylphenyl (tolyl) ring of this compound to modulate its electronic and steric properties. General methodologies for the functionalization of thiophene and toluene (B28343) derivatives exist, but their direct application to and effect on this specific molecular scaffold have not been reported.
Strategies for Expanding Conjugation Pathways and Oligomerization
Specific strategies for the oligomerization of this compound or methods to expand its conjugation pathways through the formation of dimers, trimers, or larger polymeric structures have not been documented in the reviewed literature. Research on the polymerization of related thiophene-acetylene compounds is available, but direct extrapolation to this molecule is not supported by specific data.
Polymerization Studies of 2 2 4 Methylphenyl Ethynyl Thiophene As a Monomer
Metal-Catalyzed Polymerization of Ethynyl (B1212043) Thiophenes: Mechanistic Aspects
Metal-catalyzed cross-coupling reactions are primary methods for synthesizing conjugated polymers from monomers like 2-[2-(4-methylphenyl)ethynyl]thiophene. These methods typically proceed via a step-growth mechanism, building the polymer chain by sequentially coupling monomer units.
Sonogashira Polycondensation: This palladium- and copper-catalyzed reaction is highly effective for coupling terminal alkynes with aryl halides. For a monomer like this compound, this would typically involve reacting a di-halogenated version of the monomer or copolymerizing it with another di-halogenated or di-ethynyl-functionalized comonomer. The generally accepted mechanism involves a catalytic cycle with palladium at its center. The cycle includes:
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.
Transmetalation: A copper acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the alkyne group to the palladium center.
Reductive Elimination: The two organic groups are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then enter another cycle.
The introduction of ethynylene or ethynylene-thiophene spacers through this method has been shown to influence the band gap and planarity of the resulting polymers.
Rhodium-Catalyzed Polymerization: Rhodium-based catalysts are particularly effective for the polymerization of substituted acetylenes, often yielding highly stereoregular polymers with a cis-transoidal configuration. The polymerization of the ethynyl group in this compound using a Rh(I) catalyst would likely proceed via an insertion mechanism. The catalyst activates the alkyne, allowing for the sequential insertion of monomer units to build a polyacetylene-type backbone with pendant thiophenyl-4-methylphenyl groups. The activity of these catalysts can be influenced by the electronic and steric properties of the monomer substituents and the choice of ligands on the rhodium center.
Kumada Catalyst-Transfer Polycondensation (KCTP): This nickel-catalyzed method is a powerful chain-growth polymerization technique for synthesizing regioregular polythiophenes. To apply this method, the monomer would need to be functionalized as a Grignard reagent (e.g., 2-chloromagnesio-5-[2-(4-methylphenyl)ethynyl]thiophene). The mechanism is understood to involve the catalyst "walking" along the polymer chain in an intramolecular fashion after each monomer insertion, which allows for controlled molecular weights and narrow polydispersity. The steric and electronic properties of both the monomer and the catalyst are crucial for maintaining the chain-growth mechanism.
| Polymerization Method | Typical Catalysts | Mechanism Type | Key Features |
|---|---|---|---|
| Sonogashira Polycondensation | Pd(PPh₃)₂Cl₂ / CuI | Step-Growth | Forms C(sp)-C(sp²) bonds; suitable for creating alternating copolymers. |
| Rhodium-Catalyzed Polymerization | [Rh(nbd)Cl]₂ | Chain-Growth (Insertion) | Polymerizes the alkyne bond; can produce high molecular weight, stereoregular polymers. |
| Kumada Catalyst-Transfer Polycondensation (KCTP) | Ni(dppp)Cl₂ | Chain-Growth | Requires Grignard monomer; yields regioregular polythiophenes with controlled molecular weight. |
| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ with phosphine (B1218219) ligands | Step-Growth (C-H Activation) | "Greener" alternative avoiding organometallic reagents; regioselectivity can be a challenge. |
Radical and Cationic Polymerization Pathways: Initiator Effects and Kinetic Studies
While metal-catalyzed reactions are prevalent, radical and cationic pathways offer alternative routes to polymerize monomers containing vinyl, alkyne, or reactive heterocyclic groups.
Cationic Polymerization: The electron-rich thiophene (B33073) ring and the ethynyl group are susceptible to attack by electrophiles, making cationic polymerization a feasible, albeit potentially complex, pathway.
Initiation: Cationic polymerization can be initiated by strong Brønsted acids (e.g., HClO₄, CF₃SO₃H) or Lewis acids (e.g., BF₃, AlCl₃) with a co-initiator like water. The initiator generates a carbocation which then attacks the monomer. For this compound, initiation could occur at either the thiophene ring or the alkyne bond.
Propagation: The resulting cation at the end of the growing chain attacks subsequent monomer molecules. This process is typically very fast, often occurring at low temperatures to suppress side reactions.
Radical Polymerization: Polymerization of the ethynyl group can also be initiated by radicals.
Initiators: Common thermal radical initiators include azo compounds like 2,2′-azobis(2-methylpropionitrile) (AIBN) or peroxides, which decompose upon heating to generate initiating radicals.
Mechanism: The initiator radical adds across the triple bond of the monomer, creating a vinyl radical. This radical then propagates by adding to another monomer, building a conjugated polyene backbone.
Kinetics: The kinetic chain length, which represents the average number of monomer units added per initiating radical, is directly proportional to the monomer concentration and inversely proportional to the square root of the initiator concentration. However, classical radical polymerization of conjugated monomers can be difficult to control, often leading to polymers with broad molecular weight distributions and structural defects due to side reactions. Controlled radical polymerization techniques are generally preferred for better-defined structures.
Controlled Polymerization Techniques for Defined Macromolecular Architectures
To synthesize polymers with predictable molecular weights, low polydispersity (Đ), and specific architectures (e.g., block copolymers), controlled or "living" polymerization techniques are essential.
Catalyst-Transfer Condensation Polymerization (CTCP): Methods like Kumada Catalyst-Transfer Polycondensation (KCTP) are powerful for creating well-defined conjugated polymers. By proceeding in a chain-growth manner, KCTP allows for:
Molecular Weight Control: The degree of polymerization can be controlled by the monomer-to-initiator ratio.
Low Polydispersity: Simultaneous growth of all chains leads to a narrow molecular weight distribution (Đ close to 1.0).
Architectural Control: The living nature of the chain ends allows for the synthesis of block copolymers by the sequential addition of different monomers.
Direct Arylation Polymerization (DArP): While traditionally a step-growth method, recent advancements in DArP have improved control over polymer properties. By carefully selecting catalysts, ligands, and reaction conditions, it is possible to synthesize polymers with good molecular weight and high regioregularity, minimizing structural defects that can arise from undesired C-H activation. The use of directing groups on the monomer can significantly enhance the selectivity of the C-H activation step.
Living Anionic and Cationic Polymerizations: Under specific conditions, both anionic and cationic polymerizations can exhibit living characteristics. For thiophene-based monomers, living anionic polymerization has been achieved when acidic protons on the thiophene ring are avoided or masked. Similarly, living cationic polymerization is possible for certain monomers, allowing for the synthesis of well-defined polymers and block copolymers, although these systems are often sensitive to impurities.
These controlled methods are crucial for engineering the macromolecular architecture, which in turn dictates the material's solid-state morphology and ultimate performance in electronic devices.
Characterization of Polymer Microstructure and Topology Derived from "this compound"
A thorough characterization of the polymer is necessary to understand the relationship between its structure and properties. This involves determining its chemical identity, molecular weight, microstructure, and topology.
Molecular Weight and Distribution:
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ). For conjugated polymers, analysis may require elevated temperatures to ensure solubility.
Chemical Structure and Microstructure:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional groups in the polymer and confirm the disappearance of monomer-specific bonds (e.g., terminal alkyne C-H stretch, if present) after polymerization.
Topology and Solid-State Properties:
Thermal Properties: Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition temperature of the polymer. Differential Scanning Calorimetry (DSC) identifies thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Structural Analysis: X-ray Diffraction (XRD) provides information on the solid-state packing of the polymer chains, revealing whether the material is amorphous or semi-crystalline. This is critical as the degree of crystallinity and π-stacking significantly impacts charge transport properties.
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Gel Permeation Chromatography | GPC / SEC | Average molecular weights (Mₙ, Mₙ), polydispersity index (Đ). |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Chemical structure, composition, end-groups, and regioregularity. |
| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of functional groups, confirmation of polymerization. |
| Thermogravimetric Analysis | TGA | Thermal stability and decomposition temperature. |
| Differential Scanning Calorimetry | DSC | Glass transition (Tg) and melting (Tm) temperatures. |
| X-ray Diffraction | XRD | Crystallinity, solid-state packing, π-stacking distance. |
| UV-Visible Spectroscopy | UV-Vis | Electronic absorption properties, optical band gap. |
Applications in Advanced Materials Science As a Precursor and Building Block
Design Principles for Organic Electronic Materials Utilizing Ethynyl (B1212043) Thiophene (B33073) Scaffolds
Ethynyl thiophene scaffolds are foundational to the design of next-generation organic electronic materials. The combination of the electron-rich thiophene heterocycle with the π-conjugated ethynyl bridge allows for effective electronic communication along the molecular backbone. Poly- and oligo(arylene-ethynylenes) represent a significant class of conjugated materials where the incorporation of different heterocycles, such as thiophene, helps to tune their optical bandgaps. rsc.org The design of these materials hinges on predictable control over their intra- and intermolecular packing in the solid state, which is crucial for optimizing performance in devices. rsc.org
The structure of 2-[2-(4-methylphenyl)ethynyl]thiophene is emblematic of these design principles. It consists of:
An electron-donating thiophene unit , which is a common component in high-performance organic semiconductors due to its ability to promote charge transport.
A rigid ethynyl linker , which enforces a linear, planar geometry, extending π-conjugation and facilitating strong intermolecular interactions.
A 4-methylphenyl (tolyl) end-group , which can be modified to control solubility, influence molecular packing through stacking interactions, and fine-tune the electronic energy levels of the material.
One of the primary applications of this compound is as a monomer for the synthesis of conjugated oligomers and polymers. The terminal ethynyl group is highly reactive in cross-coupling reactions, such as Sonogashira and Glaser coupling, allowing for its incorporation into larger macromolecular chains. This "bottom-up" approach enables the creation of materials with precisely controlled structures and, consequently, tunable electronic properties.
The properties of the resulting polymers can be engineered by modifying the monomer structure or the polymer backbone. The introduction of substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and thus its band gap. researchgate.netnih.gov For example, strong electron-donating groups can enhance fluorescence properties, while electron-withdrawing groups can lower the LUMO level, which is beneficial for electron transport. researchgate.net
The inclusion of the ethynylene–thiophene spacer itself has a distinct impact on the optoelectronic properties of a polymer compared to other linkers. The acetylene (B1199291) unit can localize the π-electron wave function, which affects the electronic delocalization between donor and acceptor segments in a copolymer. mdpi.com This allows for fine-tuning of the absorption spectrum and energy levels. mdpi.com
Table 1: Comparison of Optoelectronic Properties in Polymers with Different Spacers This interactive table showcases how the choice of spacer unit within a conjugated polymer backbone influences key electronic and optical properties. Data is derived from studies on fluorene-based donor-acceptor polymers. mdpi.com
| Polymer Backbone Component | Maximum Absorption (Film, nm) | HOMO Level (eV) | LUMO Level (eV) | Optical Band Gap (eV) |
| Ethynylene Spacer | 610 | -5.58 | -3.75 | 1.83 |
| Ethynylene-Thiophene Spacer | 595 | -5.46 | -3.58 | 1.88 |
| Thiophene Spacer | 570 | -5.35 | -3.59 | 1.76 |
Note: The data illustrates general trends. Absolute values are specific to the polymer system studied.
The rigid, rod-like structure of this compound makes it an excellent component for creating hierarchical structures in conjugated block copolymers and supramolecular assemblies. In block copolymers, molecules like this can form one block, which then self-assembles into ordered, phase-separated domains (e.g., lamellae or cylinders) on the nanoscale. This morphological control is critical for applications such as bulk-heterojunction organic solar cells.
In supramolecular chemistry, non-covalent interactions are harnessed to guide molecules into forming ordered structures. For aryl-ethynyl-thiophene systems, π-π stacking is a dominant force, where the planar aromatic rings of neighboring molecules arrange themselves cofacially. rsc.org The specific arrangement is influenced by interactions between the thiophene rings and the phenyl end-groups, which can be programmed through chemical modification to achieve desired packing motifs like herringbone or slipped-stack arrangements. rsc.org These organized assemblies create pathways for efficient charge transport, making them highly desirable for electronic devices. beilstein-journals.org
Functional Materials Development through Molecular Engineering of "this compound" Derivatives
By systematically modifying the chemical structure of the parent compound, a diverse family of functional materials can be developed. This molecular engineering approach allows for precise control over the final material's properties. For instance, replacing the methyl group on the phenyl ring with other alkyl chains can improve solubility and processing, while adding highly polar or fluorinated groups can drastically alter the intermolecular packing forces and solid-state order. rsc.orgnih.gov Merging thiophene-based building blocks with other elements, such as boron, can introduce Lewis acid character, creating materials suitable for chemical sensing applications. rsc.org
The self-assembly of thiophene-based molecules is a powerful strategy for creating highly ordered materials without resorting to complex fabrication techniques. nih.gov Molecules like this compound are designed to spontaneously organize into ordered architectures, such as liquid crystalline phases or two-dimensional crystalline layers. nih.govfrontiersin.org This process is driven by a delicate balance of intermolecular forces, including π-π stacking, van der Waals forces, and dipole-dipole interactions.
Controlling this self-assembly requires a deep understanding of the relationship between molecular features and the resulting structure. nih.gov For example, the position of substituents on the thiophene ring can dramatically change the packing arrangement from a head-to-tail to a head-to-head motif. nih.gov In the case of this compound, the tolyl group can engage in offset π-stacking with the thiophene ring of an adjacent molecule, leading to well-defined solid-state structures that are beneficial for charge mobility. rsc.org
Contributions to Nanoscale Chemical Systems and Architectures
The ability of this compound and its derivatives to self-assemble directly contributes to the formation of functional nanoscale chemical systems. These molecular building blocks can be considered a class of "macromolecule" capable of forming a variety of nanostructures. umich.edu Research has shown that thiophene-based oligomers can assemble into well-defined nano- and microfibers on various surfaces. nih.gov These fibers can act as conductive nanowires, forming the basis for nanoelectronic circuits, sensors, and other devices.
The morphology of these self-assembled nanostructures can be controlled by external conditions. For example, some thiophene-based molecules form nanoparticles in one solvent mixture but reorganize into nanofibers when the solvent polarity is changed. frontiersin.org This controllable assembly allows for the dynamic construction of nanoscale architectures. By designing and synthesizing tethered versions of these nano building blocks, even more complex and predictable morphologies, such as sheets, tubes, and shells, can be achieved, paving the way for novel materials with applications in catalysis, energy storage, and nanoelectronics. umich.edu
Table 2: Structural Components and Their Functions in Material Design
| Structural Component | Role in Material Properties |
| Thiophene Ring | Electron-rich core, promotes p-type charge transport, site for chemical functionalization. |
| Ethynyl Linker | Enforces molecular rigidity and planarity, extends π-conjugation, enables linear polymer growth. |
| 4-Methylphenyl Group | Enhances solubility in organic solvents, influences solid-state packing via π-π interactions, provides a site for further functionalization to tune electronic properties. |
Intermolecular Interactions and Supramolecular Assembly of 2 2 4 Methylphenyl Ethynyl Thiophene Systems
Hydrogen Bonding and π-π Stacking Interactions in Molecular Aggregates
There is no available crystallographic data for 2-[2-(4-methylphenyl)ethynyl]thiophene. Therefore, a quantitative analysis of hydrogen bonding and π-π stacking interactions is not possible. Typically, for a molecule of this nature, one would anticipate C–H···π interactions involving the aromatic protons and the electron-rich thiophene (B33073) and phenyl rings. The planar aromatic rings would also be expected to engage in π-π stacking, a dominant organizing force in many thiophene-based materials that influences their electronic properties. However, the specific geometry, distances, and energies of these interactions for the title compound have not been reported.
Host-Guest Chemistry and Complexation Studies with Macrocyclic Receptors
No studies have been published detailing the use of this compound as a guest molecule in complexation with macrocyclic receptors such as cyclodextrins, calixarenes, or pillararenes. Such studies are crucial for understanding molecular recognition capabilities and for the development of sensors or responsive systems. The potential for this molecule to act as a guest would depend on its size, shape, and electronic properties relative to the cavity of a potential host, but no experimental data is available.
Co-crystallization Strategies for Designing Hybrid Materials
Co-crystallization is a powerful technique for tuning the properties of molecular solids. However, there are no published reports on the co-crystallization of this compound with any other co-former. Research in this area would be necessary to explore the creation of hybrid materials with tailored optical or electronic properties based on this thiophene derivative.
Self-Assembly Mechanisms in Solution and at Interfaces
The self-assembly of π-conjugated molecules is fundamental to the bottom-up fabrication of nano- and microstructures for electronic applications. The specific mechanisms, aggregation behavior, and resulting morphologies for this compound in solution or at interfaces have not been investigated. Studies on similar thiophene-ethynylene compounds show a tendency to form aggregates, but these are highly dependent on solvent, concentration, and specific molecular structure. Without dedicated research, the self-assembly behavior of the title compound remains unknown.
Emerging Research Avenues and Future Outlook in Ethynyl Thiophene Chemistry
Unexplored Synthetic Routes and Green Methodologies
The conventional synthesis of arylalkynyl thiophenes, including 2-[2-(4-methylphenyl)ethynyl]thiophene, typically relies on transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. While effective, these methods often involve precious metal catalysts, organic solvents, and multi-step procedures. The future of synthesis is geared towards greener, more atom-economical, and efficient alternatives.
Unexplored synthetic avenues include multicomponent reactions (MCRs), which offer the ability to construct complex molecules like thiophene (B33073) derivatives in a single step from multiple starting materials. bohrium.comresearchgate.net Developing an MCR strategy for this compound could significantly reduce waste and improve efficiency. Furthermore, metal-free synthesis is a major goal in green chemistry. nih.gov Research into radical cyclization reactions or base-promoted condensation pathways could provide routes to the thiophene core without the need for transition metals. bohrium.comorganic-chemistry.org
Green methodologies focus on improving the environmental footprint of chemical processes. For thiophene synthesis, this includes the use of environmentally benign solvents like ethanol (B145695) or water, which have been successfully employed in copper-mediated halocyclization to produce halogenated thiophenes. nih.govresearchgate.net Another promising area is the use of novel, reusable catalysts, such as ZnO nanorods, which have been shown to efficiently catalyze the synthesis of other thiophene derivatives under solvent-free conditions. researchgate.net The application of microwave-assisted synthesis also presents a green alternative that can accelerate reaction times and improve yields. nih.gov
| Strategy | Principle | Potential Application for this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to increase efficiency and reduce waste. researchgate.net | Development of a one-pot synthesis from simpler precursors to form the substituted thiophene ring directly. |
| Metal-Free Synthesis | Avoiding transition metal catalysts to reduce cost and metal toxicity. nih.gov | Exploring base-promoted condensation or radical-initiated cyclization pathways. organic-chemistry.org |
| Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. nih.gov | Adapting coupling or cyclization reactions to proceed efficiently in aqueous or alcohol-based media. |
| Heterogeneous Catalysis | Using solid-phase catalysts that can be easily recovered and reused. | Employing catalysts like ZnO nanorods for key bond-forming steps, simplifying purification. researchgate.net |
| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions, reducing reaction times and often improving yields. nih.gov | Accelerating the rate-limiting steps in the synthesis, such as the C-C cross-coupling. |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before engaging in lengthy experimental work. mdpi.comresearchgate.net For this compound, advanced computational approaches can provide deep insights into its structural, electronic, and optical characteristics.
Furthermore, Time-Dependent DFT (TD-DFT) can simulate UV-visible absorption spectra, predicting the maximum absorption wavelengths (λmax). researchgate.net Other advanced techniques like Hirshfeld surface analysis can elucidate intermolecular interactions controlling molecular packing in the solid state, while Fukui functions can predict the most reactive sites for nucleophilic and electrophilic attack, offering a guide for exploring new reactions. nih.gov These predictive models are essential for the rational design of new materials based on the ethynyl (B1212043) thiophene scaffold.
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, and angles. researchgate.net | Provides the most stable 3D structure and conformational preferences. |
| HOMO-LUMO Analysis | Electronic band gap, ionization potential, electron affinity. mdpi.com | Predicts electronic stability and suitability for semiconductor applications. |
| Time-Dependent DFT (TD-DFT) | UV-visible absorption spectra (λmax). researchgate.net | Informs on optical properties and potential for use in dyes or optoelectronics. |
| Vibrational Analysis | Infrared (IR) and Raman spectra. mdpi.com | Aids in structural characterization by comparing calculated spectra with experimental data. |
| Fukui Function Analysis | Local reactivity indices for electrophilic and nucleophilic attack. nih.gov | Identifies the most reactive atoms in the molecule, guiding synthetic functionalization. |
New Reactivity Modes and Catalytic Transformations
The reactivity of thiophenes is well-established in electrophilic aromatic substitution, but the presence of the arylalkynyl substituent opens up new possibilities for chemical transformations. nih.gov Research into novel reactivity modes for this compound could unlock new synthetic pathways and functional materials.
One emerging area is the catalytic asymmetric dearomatization (CADA) of thiophene rings. nih.gov While challenging, developing a catalytic system that could selectively dearomatize the thiophene ring in this compound would provide access to complex, non-planar chiral structures. Another avenue involves leveraging the thiophene as a diene in pericyclic reactions, such as Diels-Alder or electrocyclization reactions, which have been explored for dithienylethene systems as photoswitching units. researchgate.net
Transition metal catalysis can also be used to activate the thiophene ring in unconventional ways. Depending on the metal and ligands, transition metal complexes can coordinate to the thiophene ring and facilitate reactions like C-S bond cleavage or partial reduction. researchgate.net Furthermore, the ethynyl linkage itself is a reactive site. Exploring catalytic additions across the triple bond, such as hydrothiolation or hydroamination, could lead to new derivatives with different geometries and electronic properties. Rhodium-catalyzed transannulation reactions, which have been used to create highly substituted thiophenes from 1,2,3-thiadiazoles and alkynes, suggest that the alkyne moiety can be a key player in ring-forming transformations. organic-chemistry.org
Integration into Novel Functional Architectures and Hybrid Systems
The rigid, linear, and π-conjugated structure of this compound makes it an excellent building block for advanced functional materials. A significant future direction is its incorporation into larger, well-defined architectures.
Conjugated Polymers: This molecule can serve as a monomer or a repeating unit in conjugated polymers. Polymerization, for instance through further cross-coupling reactions, could yield polymers with alternating thiophene and phenyl units linked by ethynylene spacers. Such polymers are of interest for applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their potential for high charge carrier mobility and tunable electronic properties. nih.govmdpi.com The inclusion of ethynylene-thiophene units is known to create more planar polymer backbones and lead to low band gaps. mdpi.com
Supramolecular Architectures: The planar nature of the molecule facilitates π-π stacking, which can be exploited to build self-assembling supramolecular structures. mdpi.com By adding specific functional groups, researchers could guide the assembly of these molecules into ordered nanostructures like wires or sheets on surfaces, which is critical for the bottom-up fabrication of molecular electronic devices. mdpi.com
Hybrid Systems: Integrating this compound with inorganic materials can create hybrid systems with synergistic properties. For example, the molecule could be used as an organic linker in Metal-Organic Frameworks (MOFs) or as a surface ligand to functionalize semiconductor nanoparticles (e.g., quantum dots). Such hybrid materials could find applications in sensing, catalysis, or light-harvesting technologies.
Addressing Current Challenges and Identifying Knowledge Gaps
Despite the promising outlook, the advancement of this compound and related compounds faces several challenges and knowledge gaps that future research must address.
Synthetic Challenges: A primary challenge is the development of highly regioselective, scalable, and sustainable synthetic routes. bohrium.commdpi.com While general methods exist, protocols specifically optimized for asymmetrically substituted arylalkynyl thiophenes that are also green and cost-effective are lacking. The synthesis of functionalized precursors for polymerization also remains a significant hurdle. nih.gov
Knowledge Gaps in Physicochemical Properties: There is a substantial gap in the experimental characterization of this specific molecule. Detailed photophysical studies, including fluorescence quantum yields and lifetimes, are needed to assess its potential for optoelectronic applications like OLEDs. Similarly, its charge transport properties in the solid state are unknown and would require fabrication and testing of thin-film devices.
Unexplored Reactivity and Functionality: The reactivity of the complete molecule remains largely unexplored beyond its synthesis. How the interplay between the thiophene ring, the alkyne bridge, and the substituted phenyl ring affects catalytic transformations is a key question. Furthermore, while its potential as an antitumor agent has been demonstrated for related 5-arylalkynyl-2-benzoyl thiophenes, the biological activity of this compound has not been investigated. nih.gov
Bridging Computational and Experimental Work: While computational models can predict many properties, there is a need for more integrated studies that use theoretical predictions to guide experimental work, with the experimental results then feeding back to refine the computational models. nih.gov This synergistic approach is crucial for accelerating the discovery and development of new functional materials based on the ethynyl thiophene scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
